molecular formula C8H6F3NO B2493053 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile CAS No. 2107921-28-6

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile

Cat. No.: B2493053
CAS No.: 2107921-28-6
M. Wt: 189.137
InChI Key: JWMISDNJZFDYHS-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile is an organic compound with the molecular formula C8H6F3NO It is characterized by the presence of a furan ring substituted with a methyl group and a trifluoromethyl group, along with an acetonitrile group

Scientific Research Applications

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

  • Safety Information : Refer to the provided MSDS for safety precautions and handling instructions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile typically involves the reaction of 2-methyl-4-(trifluoromethyl)furan with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. The product is typically purified through distillation or recrystallization to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves the use of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)furan: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.

    2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical properties and reactivity.

Uniqueness

2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile is unique due to the presence of both a trifluoromethyl group and a nitrile group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrile group provides a site for further chemical modifications.

Properties

IUPAC Name

2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c1-5-6(2-3-12)7(4-13-5)8(9,10)11/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMISDNJZFDYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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